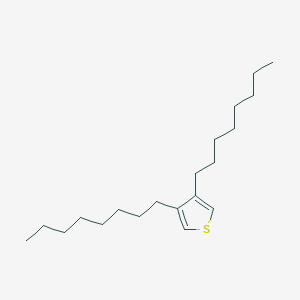
3,4-Dioctylthiophene
描述
3,4-Dioctylthiophene (DOT) is a conjugated organic compound that belongs to the family of thiophenes. It is widely used in various scientific research applications due to its unique chemical and physical properties. DOT is a versatile material that can be synthesized through different methods and has shown promising results in various fields of research.
作用机制
The mechanism of action of 3,4-Dioctylthiophene is not fully understood, but it is believed to involve the interaction of the conjugated system of the thiophene ring with other materials. 3,4-Dioctylthiophene has a high electron affinity and can form stable charge transfer complexes with other materials, resulting in improved electronic properties.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of 3,4-Dioctylthiophene. However, it has been shown that 3,4-Dioctylthiophene is not toxic to cells and has low cytotoxicity. 3,4-Dioctylthiophene has also been shown to have antimicrobial properties, inhibiting the growth of certain bacterial strains.
实验室实验的优点和局限性
3,4-Dioctylthiophene has several advantages for use in lab experiments, including its high purity, stability, and solubility in common organic solvents. However, 3,4-Dioctylthiophene has some limitations, including its high cost and the need for specialized equipment for synthesis and purification.
未来方向
There are several future directions for research on 3,4-Dioctylthiophene, including its use in the development of advanced materials for optoelectronics, organic solar cells, and organic field-effect transistors. Further research is also needed to understand the mechanism of action of 3,4-Dioctylthiophene and its potential applications in other fields, such as medicine and biotechnology. Additionally, research is needed to improve the synthesis and purification methods of 3,4-Dioctylthiophene to make it more accessible for use in research.
科学研究应用
3,4-Dioctylthiophene has shown promising results in various fields of research, including optoelectronics, organic solar cells, and organic field-effect transistors. 3,4-Dioctylthiophene has been used as a hole-transporting material in perovskite solar cells, resulting in improved efficiency and stability. 3,4-Dioctylthiophene has also been used as an active layer material in organic field-effect transistors, resulting in high charge carrier mobility and stability. In addition, 3,4-Dioctylthiophene has been used as a luminescent material in organic light-emitting diodes, resulting in high luminance and efficiency.
属性
CAS 编号 |
161746-06-1 |
|---|---|
产品名称 |
3,4-Dioctylthiophene |
分子式 |
C20H36S |
分子量 |
308.6 g/mol |
IUPAC 名称 |
3,4-dioctylthiophene |
InChI |
InChI=1S/C20H36S/c1-3-5-7-9-11-13-15-19-17-21-18-20(19)16-14-12-10-8-6-4-2/h17-18H,3-16H2,1-2H3 |
InChI 键 |
WAOUDPOLPWAIGN-UHFFFAOYSA-N |
SMILES |
CCCCCCCCC1=CSC=C1CCCCCCCC |
规范 SMILES |
CCCCCCCCC1=CSC=C1CCCCCCCC |
同义词 |
3,4-DIOCTYLTHIOPHENE |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details











体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

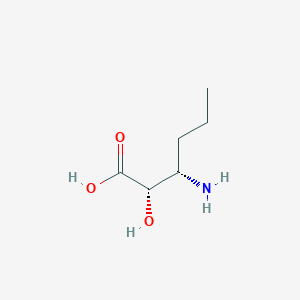
![methyl N-carbonochloridoyl-N-[4-(trifluoromethoxy)phenyl]carbamate](/img/structure/B71142.png)

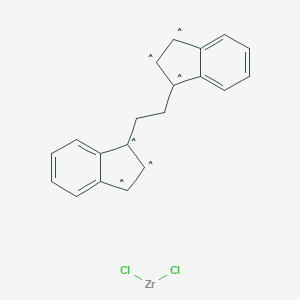
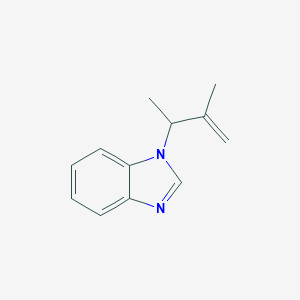
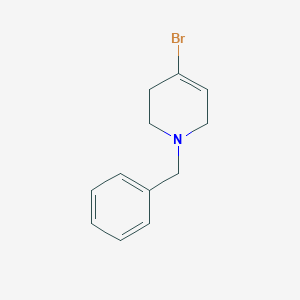

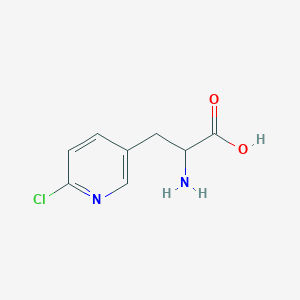

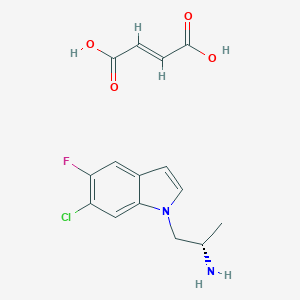
![[4-(Aminomethyl)phenyl]guanidine](/img/structure/B71168.png)
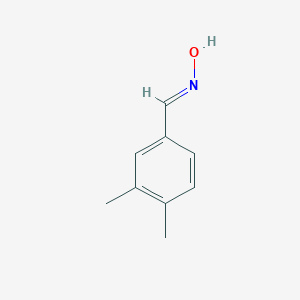
![[N-Methyl-N-(2-thienyl)thiocarbamoyl]acetic acid](/img/structure/B71171.png)
![4-Methyl-5,6-dihydro-1H-pyrrolo[3,2,1-DE]pteridin-2(4H)-one](/img/structure/B71173.png)